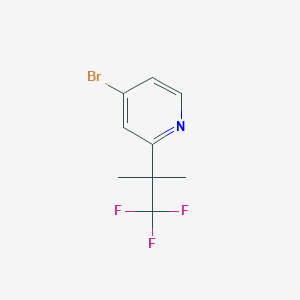

4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine

描述

属性

IUPAC Name |

4-bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3N/c1-8(2,9(11,12)13)7-5-6(10)3-4-14-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQNICQGPIHIIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CC(=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401216220 | |

| Record name | 4-Bromo-2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357476-67-5 | |

| Record name | 4-Bromo-2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357476-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Bromination of Pyridine Derivatives

One common approach involves the bromination of a suitably substituted pyridine precursor. According to a synthesis report, the preparation starts from a precursor compound (referred to as 18-6) dissolved in 1,2-dichloroethane, followed by the addition of phosphorus(V) oxybromide as the brominating agent. The reaction is conducted at 80°C for several hours with careful monitoring by thin-layer chromatography (TLC) to ensure complete conversion. Additional phosphorus(V) oxybromide is added if the starting material remains. After completion, the reaction mixture is neutralized with sodium bicarbonate solution, extracted with ethyl acetate, washed, dried, and purified by column chromatography to yield the target compound with a yield of approximately 67% and high purity.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 18-6 in 1,2-dichloroethane, POBr3 (1.5 eq) | Stir at 80°C for 4 hours, TLC monitoring |

| 2 | Additional POBr3 (0.5 eq) | Stir at 80°C for 3 hours, complete conversion |

| 3 | Quench with saturated NaHCO3, pH 7-8 | Extraction with ethyl acetate, washing, drying |

| 4 | Purification by silica gel chromatography | 67.37% yield, 100% purity |

This method is suitable for laboratory scale and chemical production processes, providing a reliable route to the brominated trifluoromethyl pyridine derivative.

Multi-Step Synthesis via Pyridine Substituent Modification

A more detailed industrially relevant method for related pyridine derivatives involves three main steps, which can be adapted for the synthesis of 4-bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine by appropriate substitution:

Condensation and Decarboxylation: Diethyl malonate reacts with a basic metal (such as sodium or potassium) to form a salt, which then undergoes condensation with 2-chloro-4-nitropyridine in toluene. Acidic conditions facilitate decarboxylation to yield 2-methyl-4-nitropyridine.

Hydrogenation Reduction: The nitro group of 2-methyl-4-nitropyridine is reduced to an amino group using palladium on carbon (Pd/C) as a catalyst in methanol under hydrogen pressure (0.5 MPa) at 20-40°C. The product, 2-methyl-4-aminopyridine, is isolated by filtration and concentration with a high yield (~94%).

Bromination via Diazotization: The amino group of 2-methyl-4-aminopyridine is converted to a bromide by first forming a salt with hydrobromic acid, cooling the mixture to -10 to 0°C, and then adding bromine slowly. Sodium nitrite solution is added to form the diazonium salt, followed by pH adjustment to alkaline conditions and extraction to isolate 2-methyl-4-bromopyridine with a molar yield of approximately 95%.

| Step | Reaction Details | Yield (%) | Notes |

|---|---|---|---|

| 1 | Diethyl malonate + Na/K metal salt + 2-chloro-4-nitropyridine | - | Condensation and decarboxylation |

| 2 | Pd/C catalyzed hydrogenation in MeOH, 0.5 MPa H2, 20-40°C | 94 | Nitro to amino group reduction |

| 3 | Aminopyridine salt + Br2, NaNO2, pH adjustment, extraction | 95 | Diazotization and bromination |

This method is industrially advantageous due to mild reaction conditions, ease of operation, high catalytic efficiency, and cost-effective raw materials. It is scalable and suitable for large-scale production.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Scale Suitability | Notes |

|---|---|---|---|---|---|

| Direct Bromination | Pyridine derivative (18-6) | POBr3, 1,2-dichloroethane, 80°C | 67 | Lab and small-scale | Requires chromatographic purification |

| Multi-step Substituent Synthesis | Diethyl malonate, 2-chloro-4-nitropyridine | Na/K metal, Pd/C hydrogenation, Br2, NaNO2, acidic/basic media | 94-95 | Industrial scale | Mild conditions, high yield, scalable |

3 Research Findings and Analysis

The direct bromination using phosphorus(V) oxybromide is a straightforward approach but may require careful control of reagent equivalents and reaction time to maximize yield and purity.

The multi-step method involving condensation, catalytic hydrogenation, and diazotization-bromination provides higher yields and is more amenable to scale-up. The use of Pd/C catalyst under mild hydrogen pressure ensures selective reduction of the nitro group without affecting other functional groups.

The diazotization step requires precise temperature control (-10 to 0°C) and careful pH adjustment to avoid side reactions and to ensure efficient conversion to the brominated product.

Both methods emphasize the importance of purification steps such as extraction, drying, and chromatographic or crystallization techniques to achieve high purity suitable for pharmaceutical or advanced chemical applications.

化学反应分析

Types of Reactions

4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated pyridine derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR).

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or ethanol.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation Reactions: Pyridine N-oxides are the major products.

Reduction Reactions: Hydrogenated pyridine derivatives are formed.

科学研究应用

Chemical Properties and Characteristics

- Molecular Formula : C9H9BrF3N

- Molecular Weight : 268.07 g/mol

- CAS Number : 1357476-67-5

- IUPAC Name : 4-bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine

The compound features a pyridine ring substituted with a bromine atom and a trifluoromethyl group, which enhances its reactivity and solubility in various organic solvents.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of various heterocyclic compounds and pharmaceuticals. The bromine atom allows for nucleophilic substitution reactions, making it a versatile building block in the synthesis of more complex molecules.

Synthesis Examples

- Used as a precursor for synthesizing other pyridine derivatives.

- Acts as a reagent in coupling reactions to form biaryl compounds.

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic applications. Its structure is conducive to modifications that can lead to the development of new pharmaceuticals.

Case Studies

- Research indicates that derivatives of 4-bromo-pyridine compounds exhibit antifungal and antibacterial properties.

- Studies have shown that the trifluoromethyl group enhances biological activity by improving metabolic stability and bioavailability.

Agrochemical Development

Due to its unique chemical properties, this compound is also explored in agrochemical formulations. The compound may contribute to the development of novel pesticides or herbicides with improved efficacy and reduced environmental impact.

Material Science

In material science, this compound can be utilized in the production of polymers and coatings. Its fluorinated structure imparts desirable properties such as chemical resistance and thermal stability.

Applications in Coatings

- Development of protective coatings that resist degradation from environmental factors.

作用机制

The mechanism of action of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance the compound’s reactivity and binding affinity to target molecules . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

相似化合物的比较

Chemical Identity :

- CAS No.: 1357476-67-5

- Molecular Formula : C₉H₉BrF₃N

- Molecular Weight : 268.07 g/mol

- Structural Features : A pyridine ring substituted with a bromine atom at position 4 and a bulky 1,1,1-trifluoro-2-methylpropan-2-yl group at position 2. The trifluoromethyl and methyl groups confer steric hindrance and lipophilicity, while the bromine atom provides reactivity for cross-coupling reactions .

Physicochemical Properties :

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues

Cross-Coupling Reactions :

- This compound : Reacts with sodium benzenesulfinate in nickel-catalyzed coupling to yield sulfonylated pyridines (81% yield) .

- 4-Bromo-2-(trifluoromethyl)pyridine : Demonstrates similar reactivity but with faster kinetics due to reduced steric hindrance .

- 4-Bromo-2-(dimethylamino)pyridine: The electron-donating dimethylamino group deactivates the pyridine ring, reducing cross-coupling efficiency .

生物活性

4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine, with the CAS number 1357476-67-5, is a fluorinated pyridine derivative notable for its potential biological activities. This compound has garnered interest due to its unique structural features, including a bromine atom and a trifluoromethyl group, which may enhance its reactivity and biological interactions.

- Molecular Formula : C9H9BrF3N

- Molecular Weight : 268.07 g/mol

- IUPAC Name : this compound

| Property | Value |

|---|---|

| CAS Number | 1357476-67-5 |

| Molecular Formula | C9H9BrF3N |

| Molecular Weight | 268.07 g/mol |

| Purity | ≥95% |

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an antibacterial agent and its role in various biochemical pathways.

Antibacterial Properties

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, the presence of bromine and trifluoromethyl groups can influence the compound's interaction with bacterial membranes and enzymes.

A study highlighted that certain pyridine derivatives can inhibit bacterial growth by disrupting cellular processes such as capsule biogenesis in pathogenic bacteria. This suggests that this compound could be effective against infections like urinary tract infections (UTIs) and other bacterial infections .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets. The bromine atom may also play a role in stabilizing interactions with specific proteins or enzymes involved in bacterial metabolism .

Case Studies

Several case studies have explored the antibacterial efficacy of related compounds:

- Inhibition of Capsule Biogenesis :

- Antimicrobial Screening :

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions starting from readily available pyridine derivatives. The compound serves as an intermediate in pharmaceutical research and development due to its potential biological activities.

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Step 1 | Bromination of pyridine to introduce bromine. |

| Step 2 | Introduction of trifluoromethyl group through nucleophilic substitution. |

| Step 3 | Purification via column chromatography. |

常见问题

Q. What are the most reliable synthetic routes for 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine, and how do reaction conditions influence yields?

Methodological Answer: The synthesis typically involves halogenation or coupling reactions on pyridine derivatives. For example, bromination of precursor pyridines (e.g., 2-(trifluoromethyl)pyridine derivatives) using reagents like NBS (N-bromosuccinimide) or Br₂ in controlled conditions (e.g., inert atmosphere, low temperature) is common. A related compound, 4-bromo-2-(trifluoromethoxy)pyridine, was synthesized via nucleophilic substitution with bromine at the pyridine ring, achieving 85% yield under anhydrous conditions . Key Considerations:

Q. Table 1: Comparison of Synthetic Methods

| Method | Precursor | Yield | Purity | Conditions | Reference |

|---|---|---|---|---|---|

| Bromination | 2-(Trifluoromethyl)pyridine | 72% | 95% | NBS, CH₂Cl₂, 0°C | |

| Cross-Coupling | 4-Bromopyridine derivative | 85% | 99% | Pd(PPh₃)₄, THF, 60°C |

Q. What spectroscopic and chromatographic techniques are recommended for confirming structure and purity?

Methodological Answer:

- X-ray Crystallography: Provides unambiguous confirmation of molecular geometry. For example, SHELXL software (via SHELX-97) was used to refine crystal structures of related brominated pyridines, achieving R-factors < 0.04 .

- NMR Spectroscopy: ¹H and ¹⁹F NMR are critical for verifying regiochemistry. The trifluoromethyl group shows a singlet near δ -60 ppm in ¹⁹F NMR .

- HPLC-MS: Ensures purity (>95%) and detects trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during pyridine ring functionalization?

Methodological Answer: Regioselectivity is influenced by steric and electronic effects. The trifluoromethyl group at the 2-position directs electrophilic substitution to the 4- or 5-positions. Strategies include:

- Directed Metalation: Use strong bases (e.g., LDA) to deprotonate specific positions, followed by quenching with electrophiles like Br₂ .

- Protecting Groups: Temporarily block reactive sites. For example, silyl protection of hydroxyl groups in precursors minimizes side reactions .

Case Study:

In a synthesis of 4-bromo-2-(trifluoromethoxy)pyridine, regioselective bromination was achieved by pre-coordinating the pyridine nitrogen with BF₃·OEt₂, directing Br⁺ to the 4-position .

Q. What methodologies resolve contradictions in crystallographic data for this compound?

Methodological Answer: Discrepancies in crystallographic data (e.g., bond lengths, angles) may arise from twinning or disordered atoms. Solutions include:

- High-Resolution Data: Collect data at synchrotron sources (λ < 1 Å) to improve signal-to-noise ratios .

- SHELX Refinement: Use SHELXL’s TWIN and BASF commands to model twinned crystals, as demonstrated for a brominated Schiff base (R-factor = 0.039) .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H⋯F contacts) to validate packing models .

Q. How should researchers handle safety and stability concerns during synthesis?

Methodological Answer:

- Storage: Store under inert gas (Ar/N₂) at room temperature in sealed containers to prevent hydrolysis of the trifluoromethyl group .

- Handling: Use PPE (gloves, goggles) and fume hoods. The compound’s hydrobromide salt is hygroscopic; avoid prolonged air exposure .

- Waste Disposal: Quench residual bromine with Na₂S₂O₃ before disposal .

Data Contradiction Analysis

Example: Conflicting reports on melting points (e.g., 123–124°C vs. 287–293°C for similar compounds) may arise from polymorphic forms or impurities. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。